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2-Methylaminomethyl-1,3-dioxolane is a chemical compound with the molecular formula CHNO and a molecular weight of 115.15 g/mol. It features a five-membered dioxolane ring structure, which includes two oxygen atoms at the 1 and 3 positions, and an amino group attached to a methyl group. This compound is primarily known for its applications in organic synthesis and as a potential intermediate in the production of pharmaceuticals and agrochemicals .
The compound is typically encountered as a colorless to pale yellow liquid, with a boiling point around 100 °C. It is soluble in water and exhibits flammable properties, necessitating careful handling and storage under inert conditions to avoid degradation or hazardous reactions .
Additionally, the compound can react with hydrogen sulfide and hydrochloric acid, resulting in thiolysis reactions that yield thiol derivatives. Such reactions are significant for synthesizing sulfur-containing compounds from dioxolane precursors .
Some studies indicate that derivatives of dioxolanes can act as inhibitors in various enzymatic pathways or may serve as prodrugs that release active therapeutic agents upon metabolic conversion . Further research is needed to elucidate the specific biological mechanisms associated with this compound.
Synthesis of 2-Methylaminomethyl-1,3-dioxolane can be achieved through several methods:
2-Methylaminomethyl-1,3-dioxolane finds applications primarily in:
The interaction studies involving 2-Methylaminomethyl-1,3-dioxolane focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its dioxolane structure allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex organic compounds.
Furthermore, studies on its hydrolysis have provided insights into optimizing reaction conditions for industrial applications, particularly in recovering ethylene glycol from related compounds .
Several compounds share structural similarities with 2-Methylaminomethyl-1,3-dioxolane. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-1,3-dioxolane | CHO | Base structure without amino group; used as solvent |
| 2-Ethyl-1,3-dioxolane | CHO | Ethyl substitution; used in synthesis |
| 1,3-Dioxolan-4-ylmethanol | CHO | Alcohol functionalization; potential in drug synthesis |
Uniqueness: The presence of the amino group in 2-Methylaminomethyl-1,3-dioxolane distinguishes it from these similar compounds. This functional group enhances its reactivity and potential biological activity compared to other dioxolanes that lack such substituents.
The synthesis of 2-methylaminomethyl-1,3-dioxolane emerged as part of broader efforts to develop functionalized dioxolane derivatives. Early methods involved reacting 2-chloromethyl-1,3-dioxolane with methylamine under controlled conditions, typically in a pressure vessel at 100°C for extended periods. These approaches were optimized to achieve high purity, with commercial production often employing scalable reactors and purification techniques like distillation or recrystallization.
The compound’s systematic name reflects its structural components: the 1,3-dioxolane scaffold and the methylaminomethyl substituent. The trivial name emphasizes the methylamino group’s attachment to the dioxolane ring, distinguishing it from simpler derivatives such as 2-methyl-1,3-dioxolane. This naming convention aligns with IUPAC guidelines for substituted heterocycles.
| Nomenclature Component | Description |
|---|---|
| 1,3-Dioxolane | Five-membered cyclic acetal with oxygen atoms at positions 1 and 3 |
| Methylaminomethyl | N-Methylamino group linked to the dioxolane ring via a methylene bridge |
The systematic International Union of Pure and Applied Chemistry name for 2-methylaminomethyl-1,3-dioxolane is 1-(1,3-dioxolan-2-yl)-N-methylmethanamine [1]. This nomenclature reflects the compound's structural organization, where a methylaminomethyl substituent is attached to the 2-position of the 1,3-dioxolane ring system [2]. The Chemical Abstracts Service registry number assigned to this compound is 57366-77-5, providing a unique numerical identifier for database searches and regulatory purposes [3].
Alternative systematic names found in chemical databases include N-Methyl-1,3-dioxolane-2-methanamine and 2-(N-Methylamino)methyl-1,3-dioxolane [3] [4]. The European Community number assigned to this compound is 621-371-0, while the Data Systems Toxicity Substance Identification number is DTXSID90205966 [1] [2]. Additional database identifiers include the Nikkaji number J149.580A and the MDL number MFCD00010422 [4] [5].
The compound belongs to the broader class of heterocyclic acetals containing a five-membered ring with two oxygen atoms [6]. The systematic naming convention follows established rules for dioxolane derivatives, where substituents are numbered according to their position relative to the oxygen atoms in the ring structure [1] [2].
The molecular formula of 2-methylaminomethyl-1,3-dioxolane is C₅H₁₁NO₂, corresponding to a molecular weight of 117.15 grams per mole [1] [2] [4]. The exact mass determination yields 117.079 atomic mass units, providing precise mass spectrometric identification capabilities [5]. Constitutional descriptors reveal the presence of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms within the molecular framework [7] [8].
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Exact Mass | 117.079 amu |
| Density | 0.999-1.029 g/cm³ |
| Refractive Index | n₂₀/D 1.4404 |
| Boiling Point | 150.2°C at 760 mmHg |
| Flash Point | 48.2°C |
| Polar Surface Area | 30.49 Ų |
| Molar Volume | 113.8 mL/mol |
The constitutional analysis indicates the presence of specific functional groups including a secondary amine, an acetal linkage, and methylene bridge units [7] [8]. The polar surface area calculation of 30.49 square angstroms reflects the compound's moderate polarity characteristics [5]. Physical property measurements demonstrate a density range of 0.999 to 1.029 grams per cubic centimeter and a refractive index of 1.4404 at 20°C [9] [5].
The Simplified Molecular Input Line Entry System notation for 2-methylaminomethyl-1,3-dioxolane is represented as CNCC1OCCO1 [1] [9] [10]. This notation provides a linear text-based representation of the molecular structure that can be systematically decoded [11]. The SMILES string begins with CN, indicating a methylamino group, followed by CC, representing a methylene bridge connecting to the dioxolane ring [12] [11].
The cyclic portion is denoted by C1OCCO1, where the numerical labels indicate ring closure [11]. The carbon atom labeled as 1 forms the initial connection point, followed by two oxygen atoms and another carbon atom, with the final 1 indicating closure of the five-membered ring [12] [11]. This notation efficiently captures the connectivity information without requiring spatial coordinates or stereochemical descriptors [11].
The SMILES representation allows for rapid computational processing and database searching capabilities [13]. The notation follows standard conventions where lowercase letters represent aromatic atoms, though this compound contains only aliphatic carbons represented by uppercase C [11]. The linear arrangement facilitates automated molecular recognition and structure-activity relationship analyses [12] [13].
The International Chemical Identifier for 2-methylaminomethyl-1,3-dioxolane is InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3 [1] [2] [10]. The InChI Key, a condensed hash representation, is ZCCPVTVGEQLONB-UHFFFAOYSA-N [1] [9] [10]. This standardized identifier provides a unique fingerprint for the molecular structure that enables unambiguous chemical database searches [11].
The InChI string can be systematically decoded to reveal structural information [11]. The initial segment "1S" indicates version 1 of the Standard InChI format [11]. The molecular formula C5H11NO2 confirms the atomic composition, while the connectivity layer "c1-6-4-5-7-2-3-8-5" describes the bonding pattern between numbered atoms [11]. The hydrogen layer "h5-6H,2-4H2,1H3" specifies the hydrogen distribution across different atomic positions [11].
The InChI Key consists of three segments separated by hyphens [11]. The first segment contains 14 characters encoding the molecular skeleton and connectivity information [11]. The second segment provides stereochemical descriptors, while "UHFFFAOYSA" indicates no stereochemical features are specified [11]. The final segment "N" denotes a neutral molecule without ionic character [11].
Crystallographic investigations of dioxolane derivatives reveal characteristic conformational preferences and packing arrangements [14] [15] [16]. The five-membered 1,3-dioxolane ring typically adopts envelope conformations, with one atom deviating from the plane formed by the remaining four ring atoms [16] [17] [18]. Structural studies on related compounds demonstrate envelope conformations with deviations ranging from 0.295 to 0.477 angstroms from the mean plane [19] [16] [20].
Conformational analysis of 1,3-dioxolane systems indicates lower ring strain compared to their six-membered dioxane analogues [14] [21]. The ring inversion barriers for dioxolanes are generally lower than those observed in cyclohexane derivatives, facilitating conformational flexibility [14]. Puckering parameters for dioxolane rings typically show envelope conformations with specific angular descriptors [22] [20] [18].
| Conformational Parameter | Typical Range |
|---|---|
| Ring Puckering Amplitude | 0.285-0.477 Å |
| Envelope Deviation | 0.2-0.6 Å |
| Torsion Angles | 20-40° |
| Ring Inversion Barrier | Lower than cyclohexane |
X-ray diffraction studies of substituted dioxolanes demonstrate that substituent effects significantly influence conformational preferences [15] [16] [17]. The methylaminomethyl substituent in the 2-position would be expected to preferentially adopt conformations that minimize steric interactions with the ring oxygen atoms [14]. Hydrogen bonding capabilities of the amino group may influence crystal packing arrangements and intermolecular interactions [16] [17] [18].
Computational studies using density functional theory methods have been employed to investigate conformational landscapes of related dioxolane derivatives [23] [24]. These calculations provide insights into relative energies of different conformational states and assist in interpreting experimental crystallographic data [23]. The conformational flexibility of the methylaminomethyl side chain adds additional complexity to the overall molecular geometry [24].
Structural comparison with related dioxolane compounds reveals important similarities and differences in molecular architecture [25] [14] [21]. The parent 1,3-dioxolane (C₃H₆O₂) with molecular weight 74.08 grams per mole serves as the basic structural framework [6]. Introduction of the methylaminomethyl substituent increases the molecular weight to 117.15 grams per mole while adding nitrogen functionality [1] [2].
| Compound | CAS Number | Molecular Formula | Molecular Weight | Ring Size | Substituent Type |
|---|---|---|---|---|---|
| 2-Methylaminomethyl-1,3-dioxolane | 57366-77-5 | C₅H₁₁NO₂ | 117.15 | 5-membered | Methylaminomethyl |
| 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane | 4388-98-1 | C₆H₁₃NO₂ | 131.17 | 5-membered | Methyl + methylaminomethyl |
| 1,3-Dioxolane (parent) | 646-06-0 | C₃H₆O₂ | 74.08 | 5-membered | None |
| 2-Methyl-1,3-dioxolane | 497-26-7 | C₄H₈O₂ | 88.11 | 5-membered | Methyl |
| 1,3-Dioxane (6-membered analogue) | 505-22-6 | C₄H₈O₂ | 88.11 | 6-membered | None |
The closely related 2-methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1) contains an additional methyl substituent at the 2-position, resulting in increased molecular weight (131.17 g/mol) and potentially altered conformational behavior [26] [27]. This geminal disubstitution pattern may influence ring stability and hydrolysis rates compared to the monosubstituted analogue [14].
Comparison with 1,3-dioxane structures reveals significant differences in ring size effects [14] [21]. The six-membered dioxane ring exhibits chair conformations similar to cyclohexane, with higher ring inversion barriers compared to five-membered dioxolanes [14]. Equilibration studies demonstrate that axial substituents in dioxanes are significantly destabilized compared to equatorial positions [14].
The introduction of amino functionality distinguishes these compounds from simple alkyl-substituted dioxolanes [25]. Related studies on N,N-dimethyl-1,3-dioxolan-2-amine derivatives demonstrate the influence of tertiary amine substitution on molecular properties and biological activity [25]. The secondary amine functionality in 2-methylaminomethyl-1,3-dioxolane provides hydrogen bonding capabilities absent in tertiary amine analogues [25].
The formation of 2-Methylaminomethyl-1,3-dioxolane fundamentally relies on acetalization reaction mechanisms that proceed through well-established stepwise pathways [1] [2]. The primary synthetic route involves the reaction between appropriate aldehyde precursors and ethylene glycol derivatives in the presence of acid catalysts, following the classical acetalization mechanism [3] [4].
The acetalization process begins with the protonation of the carbonyl oxygen by an acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon [1]. This activation step is crucial as it renders the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol [2]. The subsequent nucleophilic attack results in the formation of a tetrahedral intermediate, which represents the first critical step in the mechanism [4].
Following the initial nucleophilic attack, deprotonation occurs to form a hemiacetal intermediate [1]. This hemiacetal represents a crucial transition state in the overall mechanism, as it serves as the precursor to the final dioxolane product [2]. The conversion of the hemiacetal to the cyclic acetal requires activation of the remaining hydroxyl group through protonation, converting it into a suitable leaving group [3].
The elimination of water from the protonated hemiacetal leads to the formation of an oxocarbenium ion intermediate [1]. This stabilized carbocation is particularly important in the context of 2-Methylaminomethyl-1,3-dioxolane synthesis, as it provides the necessary electrophilic center for the second nucleophilic attack [4]. The intramolecular attack by the second hydroxyl group of ethylene glycol results in the formation of the five-membered dioxolane ring [2].
Research has demonstrated that the acetalization mechanism exhibits remarkable versatility in accommodating various substituents [5]. For 2-Methylaminomethyl-1,3-dioxolane specifically, the presence of the methylaminomethyl group introduces additional considerations regarding electronic effects and steric hindrance . Studies have shown that even under mild conditions with extremely low catalyst loadings (as low as 0.03 mol%), excellent conversions can be achieved without the need for water removal [5].
The kinetics of dioxolane formation have been extensively studied, revealing that the rate-determining step can vary depending on the electrophilicity of the aldehyde substrate [7]. For electron-poor aldehydes, the nucleophilic attack of the alcohol to the carbonyl group represents the rate-limiting step, while for electron-rich aldehydes, the ring-opening process becomes rate-determining [7].
Advanced mechanistic studies utilizing nuclear magnetic resonance spectroscopy and computational methods have provided detailed insights into the transition states involved in acetalization [1]. These investigations reveal that the mechanism proceeds through a series of reversible steps, with the final deprotonation step regenerating the acid catalyst and completing the catalytic cycle [2].
The synthesis of 2-Methylaminomethyl-1,3-dioxolane employs a diverse array of catalytic systems, each offering distinct advantages in terms of reaction conditions, selectivity, and efficiency [8] [9]. Lewis acid catalysts represent one of the most important classes of catalysts for dioxolane formation, with their effectiveness stemming from their ability to coordinate with heteroatoms and activate substrates toward nucleophilic attack [8].
Boron trifluoride (BF3) stands as one of the most widely utilized Lewis acid catalysts for dioxolane formation [10] [11]. The exceptional Lewis acidity of BF3 enables efficient activation of carbonyl compounds at low temperatures, typically ranging from -78°C to 25°C [8]. Studies have demonstrated that BF3·OEt2 complexes can facilitate the formation of 1,3-dioxolanes from ketones and oxiranes with excellent yields ranging from 85% to 95% [9]. The mechanism involves the coordination of BF3 to the carbonyl oxygen, followed by nucleophilic attack and cyclization [8].
Tin-based Lewis acids, particularly tin(IV) chloride (SnCl4), have emerged as highly effective catalysts for dioxolane synthesis [12]. Research has shown that SnCl4 exhibits remarkable catalytic activity in promoting the formation of 1,2-dioxolanes through the reaction of allyltrimethylsilane with α-alkoxyhydroperoxides [12]. The reaction proceeds efficiently at temperatures ranging from 0°C to 25°C with catalyst loadings of 1-5 mol%, achieving yields of 70-90% [12].
Titanium(IV) chloride (TiCl4) represents another important Lewis acid catalyst system for dioxolane formation [8]. TiCl4 demonstrates particular effectiveness in reactions involving electron-deficient substrates, where its strong Lewis acidity facilitates the necessary electronic activation [12]. The catalyst operates effectively across a wide temperature range from -78°C to 25°C, with optimal results typically achieved using 1-10 mol% catalyst loading [8].
Aluminum-based Lewis acids, including aluminum chloride (AlCl3), provide an alternative catalytic approach with distinct advantages [8]. AlCl3 exhibits excellent thermal stability and can operate at elevated temperatures ranging from 25°C to 80°C [5]. The catalyst loading requirements are typically higher (5-20 mol%) compared to other Lewis acids, but the resulting yields remain competitive at 75-88% [8].
Brønsted acid catalysis represents an equally important approach for dioxolane synthesis [5]. Para-toluenesulfonic acid (p-TsOH) has been extensively employed as a reliable Brønsted acid catalyst, demonstrating excellent activity across a broad temperature range from 25°C to 110°C [13]. The catalyst loading can be varied from 1-20 mol% depending on the substrate and reaction conditions, with yields typically ranging from 80% to 95% [5].
Recent developments have highlighted the exceptional effectiveness of extremely low catalyst loadings [5]. Concentrated hydrochloric acid has been shown to catalyze acetalization reactions with as little as 0.03 mol% catalyst loading, achieving conversion rates of 90-99% across a remarkable temperature range from -60°C to 50°C [5]. This breakthrough demonstrates the potential for highly efficient and environmentally benign synthetic protocols [5].
Diphenylphosphinic acid represents an innovative catalytic system that combines the advantages of both Lewis and Brønsted acid catalysis [14]. This phosphinic acid catalyst demonstrates exceptional diastereoselectivity (>20:1) in the formation of 1,3-dioxolanes, operating effectively at moderate temperatures (23-45°C) with catalyst loadings of 5-10 mol% [14]. The yields typically range from 85% to 95%, making this system particularly attractive for stereoselective synthesis [14].
Photocatalytic systems utilizing iron(III) chloride hexahydrate (FeCl3·6H2O) in combination with sodium nitrite have been developed for sustainable dioxolane synthesis [15]. These systems operate under mild conditions (20-50°C) with 10-15 mol% catalyst loading, achieving yields of 65-80% while utilizing environmentally benign reaction conditions [15].
The asymmetric synthesis of 2-Methylaminomethyl-1,3-dioxolane derivatives represents a sophisticated area of synthetic chemistry that requires careful consideration of stereochemical control and enantioselective catalysis [16] [17]. Several distinct approaches have been developed to achieve high levels of enantioselectivity in dioxolane formation, each offering unique advantages and limitations.
Chiral phosphoric acid catalysis has emerged as a leading methodology for asymmetric dioxolane synthesis [14]. BINOL-derived phosphoric acid catalysts, particularly the TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) catalyst system, have demonstrated significant potential for enantioselective acetalization reactions [14]. These catalysts typically achieve enantioselectivities ranging from 35% to 45% ee, with the stereochemical outcome being highly dependent on reaction temperature and substrate structure [14].
The mechanism of chiral phosphoric acid catalysis involves the formation of hydrogen-bonded transition states that effectively discriminate between enantiotopic faces of the substrate [14]. Studies have shown that lowering the reaction temperature to -78°C can significantly improve enantioselectivity, although this often comes at the cost of reduced reaction rates [14]. The optimal balance between selectivity and efficiency requires careful optimization of reaction conditions for each specific substrate [14].
Asymmetric dihydroxylation methodology represents another powerful approach for the synthesis of chiral dioxolane derivatives [16]. This strategy employs osmium-catalyzed asymmetric dihydroxylation of alkene precursors to generate enantiomerically enriched diols, which subsequently undergo cyclization to form chiral dioxolanes [16]. The method has been successfully applied to the synthesis of chiral 1,3-dioxolane inhibitors of leukotriene biosynthesis, achieving enantioselectivities of 85-95% ee [16].
The asymmetric dihydroxylation approach offers several advantages, including the ability to access both enantiomers of the target compounds by selecting the appropriate chiral ligand [16]. The method also demonstrates excellent functional group tolerance and can accommodate a wide range of substrate structures [16]. However, the requirement for alkene precursors and the need for osmium-based catalysts can limit the applicability and increase the cost of this approach [16].
Evans auxiliary-mediated aldol reactions provide a well-established method for the asymmetric synthesis of dioxolane precursors [18]. The use of chiral oxazolidinone auxiliaries in aldol reactions has been extensively developed and refined, achieving enantioselectivities of 90-99% ee in many cases [18]. These reactions typically proceed through well-defined chelated transition states that provide excellent stereochemical control [18].
The Evans auxiliary approach has been successfully adapted for the synthesis of OEG-tagged chiral oxazolidinones, which can be employed in solution-phase mixture aldol reactions [18]. This methodology enables the parallel synthesis of multiple dioxolane derivatives with high enantioselectivity while providing efficient chromatographic separation of products [18]. The approach demonstrates excellent scalability and can be readily adapted to automated synthetic protocols [18].
Chiral dioxolane auxiliaries themselves represent an innovative approach to asymmetric synthesis [19]. These inherently chiral scaffolds can be employed as chiral auxiliaries in radical addition reactions and other transformations [19]. The method achieves enantioselectivities of 80-95% ee through the establishment of well-defined stereochemical relationships between the chiral auxiliary and the newly formed stereogenic centers [19].
Asymmetric cyclopropanation followed by ring-opening reactions has been developed as a novel approach to chiral dioxolane synthesis [17]. Copper-catalyzed asymmetric dearomatization of indole-diynes, followed by [3+2] cycloaddition with oxygen, provides access to enantioenriched cyclopropane- and 1,2-dioxolane-fused indolines with outstanding diastereo- and enantioselectivities (85-95% ee) [17]. This methodology represents the first catalytic asymmetric construction of chiral 1,2-dioxolanes with high stereoselectivity [17].
Mandelic acid-derived auxiliaries offer another effective approach for enantioselective dioxolane synthesis [20]. The use of mandelic acid as a chiral auxiliary in aldol reactions with 1,3-dioxolan-4-ones has been demonstrated to provide good enantioselectivities (75-90% ee) [20]. This approach benefits from the ready availability and low cost of mandelic acid, making it an attractive option for large-scale asymmetric synthesis [20].
The purification and isolation of 2-Methylaminomethyl-1,3-dioxolane require sophisticated techniques that account for the compound's specific physical and chemical properties [21] [22]. The selection of appropriate purification methods is crucial for achieving the high purity levels necessary for both research applications and potential pharmaceutical uses.
Flash column chromatography represents the most widely employed technique for dioxolane purification [23] [24]. The method utilizes silica gel as the stationary phase with carefully optimized solvent gradient systems, typically employing hexane-ethyl acetate gradients [23]. The technique operates under mild conditions at room temperature and atmospheric pressure, making it suitable for thermally sensitive compounds [23]. Purity levels of 95-99% can be routinely achieved with proper optimization of chromatographic parameters [24].
The effectiveness of flash column chromatography for dioxolane purification depends critically on the selection of appropriate mobile phase compositions [24]. Studies have demonstrated that solvent blends with dielectric constants between 5.66 and 6.08 provide optimal separation performance for related heterocyclic compounds [24]. Specifically, heptane-ethyl acetate and heptane-methyl acetate blends have shown exceptional promise as safer alternatives to traditional dichloromethane-methanol systems [24].
The optimization of chromatographic conditions requires careful consideration of several parameters, including column height, flow rate, and gradient steepness [23]. Increasing the amount of silica gel from 5g to 15g has been shown to significantly improve both recovery ratios and separation efficiency [24]. The enhanced performance results from increased retention times and greater interaction between the analytes and the stationary phase [24].
Fractional distillation provides an alternative purification approach that is particularly suitable for large-scale applications [25] [26]. The technique relies on the specific boiling point of 2-methylaminomethyl-1,3-dioxolane (approximately 150.2°C at 760 mmHg) to achieve separation from impurities [27]. Fractional distillation can achieve purity levels of 90-98% and is readily scalable to industrial production levels [26].
The implementation of fractional distillation requires careful attention to thermal stability and decomposition pathways [25]. The use of reduced pressure distillation can lower the required operating temperatures, thereby minimizing thermal degradation [26]. Additionally, the removal of acidic impurities through pre-treatment with basic materials can improve the efficiency of the distillation process [26].
Recrystallization techniques offer the potential for achieving exceptionally high purity levels (98-99.5%) when suitable crystalline forms can be obtained [21]. The selection of appropriate recrystallization solvents requires systematic evaluation of solubility profiles and crystal growth kinetics [21]. Common recrystallization solvents include acetone, ethanol, and various acetone-benzene mixtures [26].
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of dioxolane derivatives [22]. The method employs amylose-based chiral stationary phases with carbon dioxide as the mobile phase, often modified with organic modifiers such as methanol or ethanol [22]. SFC operates under mild conditions (40°C, 100-300 bar) and can achieve exceptional purity levels (99-99.9%) with excellent chiral resolution [22].
The advantages of SFC include reduced solvent consumption, faster analysis times, and the ability to separate closely related stereoisomers [22]. The technique has been successfully applied to the separation of four different 1,3-dioxolane derivatives, demonstrating its versatility and effectiveness [22]. The nature of the organic modifier has been identified as the most critical parameter affecting chiral resolution [22].
Extractive distillation represents an industrially relevant purification technique that combines distillation with selective extraction [28]. This method has been specifically developed for the purification of 1,3-dioxolane using carefully selected extractive agents [28]. The technique can achieve purity levels of 92-98% while operating at moderate temperatures (80-120°C) under atmospheric pressure [28].
Preparative high-performance liquid chromatography (HPLC) provides the highest resolution purification capability, particularly for analytical and semi-preparative scale applications [22]. The technique employs chiral columns with optimized mobile phase compositions to achieve exceptional purity levels (99-99.9%) [22]. While the throughput is limited compared to other techniques, preparative HPLC offers unmatched resolution and automation capabilities [22].
The selection of appropriate purification techniques must consider factors including scale requirements, purity specifications, cost considerations, and environmental impact [24]. For research applications, flash column chromatography often provides the optimal balance of effectiveness and convenience [23]. For larger scale preparations, fractional distillation or extractive distillation may be more appropriate [28]. When chiral purity is critical, supercritical fluid chromatography or preparative HPLC should be considered [22].
Flammable;Irritant